(Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a member of the synthetic cannabinoid class and exhibits high affinity for the cannabinoid receptor CB2.
Preparation Methods
Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide is synthesized using a multi-step process:
Reaction of 2-methoxybenzaldehyde with methylamine: This step forms an imine intermediate.
Reaction of the imine with thiourea: This step produces the carbamimidothioate.
Reaction of the carbamimidothioate with hydroiodide: This final step yields the desired compound.
Chemical Reactions Analysis
Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Scientific Research Applications
Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis.
Biology: The compound’s high affinity for the CB2 receptor makes it useful in studying immune cell functions.
Medicine: It exhibits anti-inflammatory, immunomodulatory, and antitumor effects, making it a potential candidate for treating chronic pain and cancer.
Industry: Its properties are leveraged in the development of new materials and pharmaceuticals.
Mechanism of Action
Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide exerts its effects through the activation of the CB2 receptor. Activation of this receptor leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins.
Comparison with Similar Compounds
Methyl N,N’-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide is unique due to its high affinity for the CB2 receptor. Similar compounds include:
- Methyl aminomethanimidothioate hydroiodide
- 2-methyl-2-thiopseudoureahydroiodide
- 2-methylisothiouronium iodide
These compounds share structural similarities but differ in their specific receptor affinities and biological activities.
Properties
IUPAC Name |
methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.HI/c1-19-14-10-6-4-8-12(14)17-16(21-3)18-13-9-5-7-11-15(13)20-2;/h4-11H,1-3H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDBRQJAXNBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)SC.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.